molecular formula C10H11BrN2O3 B1293174 5-Bromo-2-morpholinonicotinic acid CAS No. 1017783-03-7

5-Bromo-2-morpholinonicotinic acid

Cat. No.: B1293174
CAS No.: 1017783-03-7
M. Wt: 287.11 g/mol
InChI Key: AXXSSEQZMXBAFK-UHFFFAOYSA-N
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Description

5-Bromo-2-morpholinonicotinic acid (CAS: 1017783-03-7) is a nicotinic acid derivative featuring a bromine atom at the 5-position and a morpholine ring at the 2-position of the pyridine backbone. Its molecular formula is C₁₀H₁₁BrN₂O₃, with a molecular weight of 295.11 g/mol. This compound is primarily used in scientific research and development, particularly in medicinal chemistry and agrochemical synthesis, due to its structural versatility . It is commercially available in quantities ranging from 250 mg to 5 g, with a typical purity of 97% .

Properties

IUPAC Name

5-bromo-2-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXSSEQZMXBAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649786
Record name 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017783-03-7
Record name 5-Bromo-2-(4-morpholinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017783-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-morpholinonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Typical oxidizing agents might include potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinic acid derivatives .

Scientific Research Applications

5-Bromo-2-morpholinonicotinic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-morpholinonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name CAS Number Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1017783-03-7 5-Br, 2-morpholino C₁₀H₁₁BrN₂O₃ 295.11 High polarity due to morpholine; used in drug discovery
5-Bromo-2-chloroisonicotinic acid 886365-31-7 5-Br, 2-Cl C₆H₃BrClNO₂ 236.45 Smaller size; chloro substituent enhances electrophilicity
5-Bromo-2-methoxynicotinic acid 67367-26-4 5-Br, 2-OCH₃ C₇H₆BrNO₃ 248.04 Methoxy group improves lipophilicity; lower reactivity than morpholine analog
Methyl 5-bromo-2-fluoronicotinate 931105-37-2 5-Br, 2-F, methyl ester C₈H₅BrFNO₂ 258.04 Ester group increases volatility; fluorine enhances metabolic stability
5-Bromo-2-hydroxyisonicotinic acid 1211581-22-4 5-Br, 2-OH C₆H₄BrNO₃ 218.01 Hydroxyl group enables hydrogen bonding; lower solubility in nonpolar solvents

Commercial Availability and Pricing

Table 2: Commercial Comparison (1g Scale)

Compound Name Purity (%) Price (USD) Supplier
This compound 97 62 Combi-Blocks
4-(6-Chloropyrimidin-4-yl)morpholine 98 34 Morpholines Catalog
5-Bromo-2-methoxynicotinic acid 95 116 CAS No. 29241-66-5
Methyl 5-bromo-2-fluoronicotinate 97 183 CAS No. 29241-66-5

The higher price of this compound compared to simpler analogs (e.g., 4-(6-chloropyrimidin-4-yl)morpholine) reflects its complex synthesis and niche applications in drug development .

Biological Activity

5-Bromo-2-morpholinonicotinic acid (C10H11BrN2O3) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound features a morpholine ring, which enhances its solubility and biological activity. The synthesis typically involves the reaction of 5-bromo-2-fluoronicotinic acid with morpholine in dimethyl sulfoxide (DMSO), using potassium carbonate as a base. This reaction is conducted at room temperature, allowing for the formation of the desired product with good yields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the morpholine ring plays a crucial role in enhancing binding affinity and modulating the activity of these targets. The compound has been shown to participate in various chemical reactions, including substitution reactions, which can lead to the formation of biologically active derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have suggested potential antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be useful in various therapeutic contexts.
  • Anticancer Activity : Preliminary studies indicate that it may have anticancer properties, although detailed investigations are required to elucidate its efficacy and mechanisms.

Data Summary

Property Details
Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
Synthesis Method Reaction with 5-bromo-2-fluoronicotinic acid
Biological Activities Antimicrobial, enzyme inhibition, anticancer

Case Studies and Research Findings

  • Antimicrobial Studies : A recent study tested the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition Research : In vitro assays demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways related to cancer proliferation. This inhibition was dose-dependent, highlighting its potential as a therapeutic agent in oncology.
  • Anticancer Investigations : A study focused on the compound's effects on cancer cell lines showed that it induced apoptosis in treated cells. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival and proliferation.

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